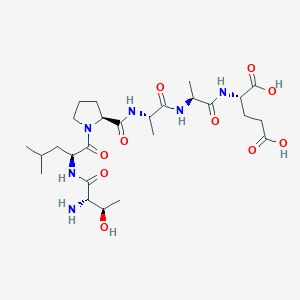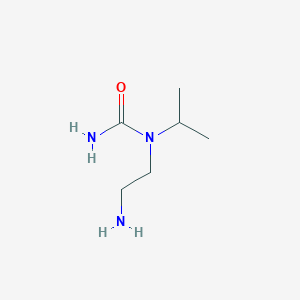![molecular formula C13H17Br B12571247 [(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene CAS No. 195257-52-4](/img/structure/B12571247.png)
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene is an organic compound characterized by the presence of a bromine atom, a dimethylpent-3-en-1-yl group, and a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4-dimethylpent-3-en-1-ylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ether as a solvent.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
科学研究应用
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of [(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The bromine atom acts as an electrophile, facilitating reactions with nucleophiles.
Oxidation-Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products.
Binding to Biological Targets: Potential interactions with enzymes, receptors, or other biomolecules, leading to biological effects.
相似化合物的比较
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene can be compared with other similar compounds, such as:
[(2R)-5-Chloro-2,4-dimethylpent-3-en-1-yl]benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
[(2R)-5-Iodo-2,4-dimethylpent-3-en-1-yl]benzene:
[(2R)-5-Fluoro-2,4-dimethylpent-3-en-1-yl]benzene: Fluorine substitution results in unique chemical and physical properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and its potential biological activities open new avenues for drug development and other applications.
属性
CAS 编号 |
195257-52-4 |
|---|---|
分子式 |
C13H17Br |
分子量 |
253.18 g/mol |
IUPAC 名称 |
[(2R)-5-bromo-2,4-dimethylpent-3-enyl]benzene |
InChI |
InChI=1S/C13H17Br/c1-11(8-12(2)10-14)9-13-6-4-3-5-7-13/h3-8,11H,9-10H2,1-2H3/t11-/m0/s1 |
InChI 键 |
REQVOZASDAUMLJ-NSHDSACASA-N |
手性 SMILES |
C[C@H](CC1=CC=CC=C1)C=C(C)CBr |
规范 SMILES |
CC(CC1=CC=CC=C1)C=C(C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
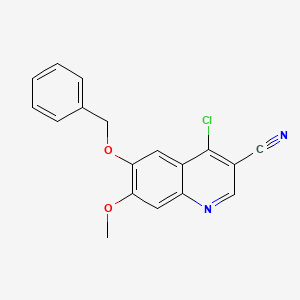
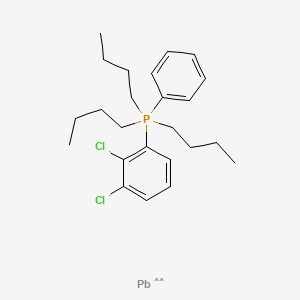
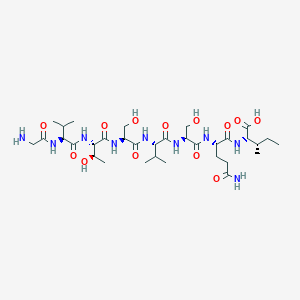
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)
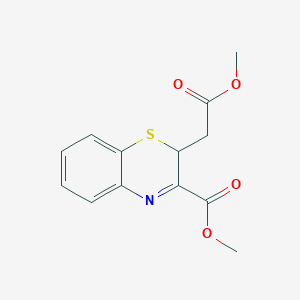
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
